Bavachinin

Description

This compound has been reported in Cullen corylifolium with data available.

do not confuse with bavachin

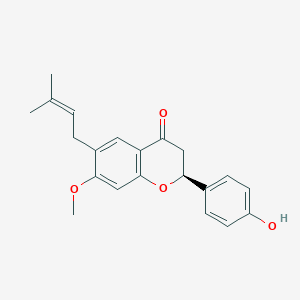

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCGSQHKPZSIKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-30-2 | |

| Record name | Bavachinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19879-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bavachinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019879302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19879-30-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAVACHININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL3EV483SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bavachinin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Bavachinin is a prominent flavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional Chinese medicine.[1] Extensive research has revealed its diverse pharmacological activities, including antitumor, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1][2] This document provides a comprehensive overview of the molecular mechanisms underpinning these activities, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for research and development applications.

Antitumor Activity

This compound exerts its anticancer effects through multiple pathways, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. Its mechanisms vary depending on the cancer type.

PPARγ-Dependent Apoptosis in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC A549 cells, this compound functions as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[3][4] Direct binding and activation of PPARγ lead to increased production of Reactive Oxygen Species (ROS), which in turn triggers the apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and caspases-3/9, and the downregulation of the anti-apoptotic protein Bcl-2.

Caption: this compound-induced apoptosis in NSCLC via PPARγ and ROS.

ATM/ATR-Mediated G2/M Cell Cycle Arrest in Small Cell Lung Cancer (SCLC)

In SCLC, this compound induces DNA damage, which activates the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) signaling pathways. This activation leads to the phosphorylation and activation of checkpoint kinases CHK1 and CHK2. These kinases then phosphorylate and inactivate CDC25C, which is a phosphatase required for the activation of the CDC2/Cyclin B1 complex. This cascade ultimately blocks the cell cycle at the G2/M transition, preventing cell division.

Caption: this compound-induced G2/M arrest in SCLC via the ATM/ATR pathway.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

This compound demonstrates potent anti-angiogenic activity by targeting HIF-1α, a key transcription factor in tumor progression and angiogenesis. Under hypoxic conditions typical of solid tumors, this compound inhibits the accumulation of HIF-1α protein. It is suggested that this occurs by enhancing the interaction between HIF-1α and the von Hippel-Lindau (VHL) protein, which leads to the ubiquitination and degradation of HIF-1α. This suppression reduces the transcription of HIF-1 target genes essential for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and for metabolism, such as Glut 1 and Hexokinase 2.

Table 1: Cytotoxicity of this compound and its Analogs

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

| This compound | HepaRG | Hepatocellular Carcinoma | 14.28 (24h) | |

| This compound | HCT-116 | Colon Cancer | 23.41 | |

| This compound | A549 | Lung Cancer | >50 | |

| Analog 17i | HCT-116 | Colon Cancer | 7.13 | |

| Analog 17i | A549 | Lung Cancer | 7.72 | |

| Analog 17i | PC-3 | Prostate Cancer | 16.08 | |

| Analog 17i | MCF-7 | Breast Cancer | 11.67 |

Experimental Protocols: Antitumor Studies

-

Cell Viability and Cytotoxicity Assays:

-

MTT Assay: HepaRG cells were treated with various concentrations of this compound for 24, 36, 48, and 60 hours. Cell viability was measured to determine the IC50 value.

-

CCK-8 & LDH Release Assays: Non-small cell lung cancer A549 cells were treated with this compound in a dose-dependent manner. Cell viability was assessed using the Cell Counting Kit-8, and cell death was quantified by measuring lactate dehydrogenase (LDH) release.

-

-

Target Binding Assays:

-

Drug Affinity Responsive Target Stability (DARTS): Used to confirm the direct binding of this compound to PPARγ. The principle is that a small molecule binding to a target protein stabilizes it and protects it from protease degradation.

-

Cellular Thermal Shift Assay (CETSA): Employed to validate the interaction between this compound and PPARγ in a cellular context. The assay measures the change in the thermal stability of the target protein upon ligand binding.

-

-

Western Blotting: A549 or SCLC cells were treated with this compound. Cell lysates were collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to detect the expression levels of key proteins such as PPARγ, Bax, Bcl-2, caspases, p-ATM, and p-CHK1/2.

-

Animal Studies (Xenograft Model): Nude mice were subcutaneously injected with KB human carcinoma cells. Once tumors were established, mice were injected with this compound three times a week for four weeks. Tumor volume was measured to assess the in vivo antitumor effect.

Anti-Inflammatory and Immunomodulatory Effects

This compound modulates inflammatory responses by inhibiting key signaling pathways and the activation of inflammasomes.

Inhibition of MAPKs, NF-κB, and the NLRP3 Inflammasome

In macrophages stimulated with lipopolysaccharide (LPS), this compound significantly suppresses the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), IL-6, and IL-12p40. This is achieved by inhibiting the activation of Mitogen-Activated Protein Kinases (MAPKs) and the nuclear translocation of Nuclear Factor-kappa B (NF-κB). Furthermore, this compound directly inhibits the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and secretion of IL-1β, by blocking caspase-1 activation and inflammasome complex formation.

Caption: this compound's dual anti-inflammatory mechanism.

Modulation of Rheumatoid Arthritis via PPARG/PI3K/AKT

In the context of rheumatoid arthritis, this compound has been shown to ameliorate inflammation by activating PPARG. This activation subsequently modulates the PI3K/AKT signaling pathway, leading to reduced proliferation and migration of fibroblast-like synoviocytes (MH7A cells) and a decrease in the production of inflammatory cytokines.

Experimental Protocols: Anti-Inflammatory Studies

-

Macrophage Culture and Stimulation: J774A.1 murine macrophage cells were pre-treated with various concentrations of this compound and then stimulated with LPS.

-

NO and Cytokine Measurement: The concentration of NO in the culture supernatant was measured using the Griess reagent. Levels of PGE2, IL-6, IL-12p40, and IL-1β were quantified using ELISA kits.

-

Immunofluorescence: To observe the formation of the inflammasome complex (co-localization of NLRP3 and ASC), cells were fixed, permeabilized, and stained with specific primary and fluorescently-labeled secondary antibodies, followed by imaging with a fluorescence microscope.

Metabolic Regulation

This compound is recognized as a natural pan-PPAR agonist, playing a significant role in regulating glucose and lipid metabolism.

Pan-PPAR Agonism and Insulin Sensitization

This compound activates all three PPAR isoforms (α, β/δ, and γ), with the strongest activity towards PPAR-γ. This agonism is central to its glucose-lowering effects. In adipocytes, this compound enhances insulin-dependent glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. This action is mediated through the activation of both the Akt and 5'AMP-activated protein kinase (AMPK) signaling pathways.

Caption: Metabolic regulation by this compound via PPARγ, AMPK, and Akt pathways.

Table 2: PPAR Agonist Activity of this compound

| PPAR Isotype | Cell Line | EC50 (μM) | Reference |

| PPAR-γ | 293T | 0.74 | |

| PPAR-α | 293T | 4.00 | |

| PPAR-β/δ | 293T | 8.07 |

Experimental Protocols: Metabolic Studies

-

Animal Models (Metabolic Disease): Leptin-receptor-deficient db/db mice or high-fat diet (HFD)-induced obese mice were administered this compound (e.g., 30 mg/kg, i.p.) for several weeks. Parameters like body weight, blood glucose, and serum triglyceride levels were monitored.

-

Glucose Uptake Assay: Differentiated 3T3-L1 adipocytes were treated with this compound in the presence or absence of insulin. The uptake of a fluorescent glucose analog (e.g., 2-NBDG) was measured to quantify glucose transport.

Neuroprotective Effects

This compound exhibits neuroprotective properties, primarily through the inhibition of monoamine oxidase B (MAO-B).

Selective and Competitive Inhibition of MAO-B

MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibitors are used in the management of Parkinson's disease. This compound acts as a selective and competitive inhibitor of human MAO-B, with significantly weaker activity against the MAO-A isoform. This selective inhibition can help preserve dopamine levels in the brain and reduce oxidative stress associated with its metabolism.

Table 3: MAO Inhibition by this compound

| Enzyme | Inhibition Type | IC50 (μM) | Ki (μM) | Reference |

| Human MAO-B | Competitive | 8.82 | 4.64 | |

| Human MAO-A | Competitive | 189.28 | 47.94 |

Experimental Protocols: Neuroprotection Studies

-

MAO Inhibition Assay: The activity of recombinant human MAO-A and MAO-B was measured using a sensitive fluorescence-based assay. The assay quantifies the hydrogen peroxide produced during the oxidative deamination of a substrate. The inhibitory potency (IC50) and mode of inhibition (Ki) of this compound were determined through kinetic analysis.

Hepatotoxicity and Enzyme Inhibition

While possessing numerous therapeutic benefits, this compound has also been implicated in drug-induced liver injury (DILI) under certain conditions. It is also a potent inhibitor of key drug-metabolizing enzymes.

ROS-Mediated Hepatotoxicity via p38/JNK MAPK

In HepaRG cells, a line used to model human hepatocytes, this compound induces cell death through oxidative damage. It triggers the formation of ROS, which leads to the activation of the stress-activated p38 and JNK MAPK signaling pathways, culminating in hepatocyte death. This suggests a potential mechanism for the hepatotoxicity reported for Psoralea corylifolia extracts.

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Inhibition of Cytochrome P450 (CYP) and UGT Enzymes

This compound is a potent, non-selective inhibitor of several crucial drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). This presents a significant potential for drug-drug interactions, as co-administration of this compound could alter the metabolism and clearance of other therapeutic agents.

Table 4: Inhibition of Drug-Metabolizing Enzymes by this compound

| Enzyme Isozyme | Ki (μM) | Reference |

| CYP1A2 | 0.28 | |

| CYP2C9 | 0.43 | |

| CYP2C19 | 0.81 | |

| UGT1A1 | 1.53 | |

| UGT1A9 | 2.53 |

Experimental Protocols: Metabolism and Toxicity

-

Reaction Phenotyping: To identify the enzymes responsible for this compound metabolism, the compound was incubated with human liver microsomes (HLM) and human intestine microsomes (HIM) in the presence of specific chemical inhibitors for various CYP and UGT isozymes.

-

Enzyme Inhibition Kinetics: The inhibitory effect of this compound on specific CYP and UGT isozymes was assessed using recombinant human enzymes and isozyme-specific probe substrates. Kinetic modeling was used to determine the inhibition constants (Ki).

-

Workflow for Target Identification and Validation:

Caption: General experimental workflow for target validation.

References

- 1. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of this compound and Its Derivatives as Multi‐Therapeutic Agents | Semantic Scholar [semanticscholar.org]

- 3. This compound exhibits antitumor activity against non-small cell lung cancer by targeting PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exhibits antitumor activity against non‑small cell lung cancer by targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

Bavachinin: A Technical Guide to Its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavachinin, a prominent flavonoid found in the seeds of Psoralea corylifolia (Fabaceae), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Psoralea corylifolia, commonly known as "Babchi," is a medicinal plant with a long history of use in traditional Chinese and Ayurvedic medicine for treating various ailments, including skin diseases, inflammation, and cardiovascular conditions.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed methodologies for its extraction and isolation, and a summary of its known biological signaling pathways.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₄ | [4] |

| Molecular Weight | 338.4 g/mol | [4] |

| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

| Purity (example) | 99.4% |

Source: Psoralea corylifolia

Psoralea corylifolia is an annual herb that is a rich source of various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes. The seeds of the plant are the primary source of this compound and other medicinally important compounds like psoralen, isopsoralen, and bakuchiol. The concentration of these compounds can be influenced by seasonal variations.

Extraction and Isolation of this compound

The isolation of this compound from Psoralea corylifolia seeds involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Various methods have been developed to optimize the yield and purity of the final product.

Experimental Protocols

1. General Solvent Extraction

This method is widely used for the initial extraction of bioactive compounds from the plant material.

-

Materials and Equipment:

-

Dried and powdered seeds of Psoralea corylifolia

-

Solvents: Methanol, Ethanol, Ethyl Acetate, Petroleum Ether, Dichloromethane

-

Soxhlet apparatus or reflux setup

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

Grind the dried seeds of Psoralea corylifolia to a coarse powder.

-

Perform extraction using a selected solvent. Common methods include:

-

Soxhlet Extraction: Extract the powdered seeds with the chosen solvent (e.g., ethanol) for approximately 6 hours.

-

Reflux: Mix the seed powder with a solvent (e.g., methanol) and reflux for a specified duration (e.g., 40 minutes, repeated three times).

-

Maceration: Soak the seed powder in a solvent (e.g., methanol) for an extended period (e.g., 7 days) at room temperature.

-

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (SCCO₂) is a modern, environmentally friendly technique that offers high selectivity for extracting thermally sensitive compounds.

-

Materials and Equipment:

-

Dried and powdered seeds of Psoralea corylifolia

-

Supercritical fluid extractor

-

CO₂ cylinder

-

Modifier (e.g., Chloroform)

-

-

Procedure:

-

Load the powdered seeds into the extraction vessel of the SFE system.

-

Set the extraction parameters. Optimized conditions can include:

-

Pressure: 22-38.5 MPa

-

Temperature: 70°C

-

Modifier: Chloroform

-

Static Extraction Time: 1 minute

-

Dynamic Extraction Time: Dependent on CO₂ volume.

-

-

Initiate the extraction process, allowing the supercritical CO₂ to pass through the plant material.

-

Collect the extract from the separator. The extract can be further fractionated to enrich the this compound content.

-

3. Chromatographic Purification

Following initial extraction, chromatographic techniques are essential for the isolation and purification of this compound.

-

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for both the quantification and purification of this compound.

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: C18 analytical or preparative column.

-

Mobile Phase: A gradient or isocratic system of solvents like acetonitrile and water, or methanol and water, often with a pH modifier like ammonium acetate.

-

Detection Wavelength: 215 nm or 246 nm for this compound.

-

Procedure:

-

Dissolve the crude extract or fraction in a suitable solvent.

-

Inject the sample into the HPLC system.

-

Elute the compounds using the chosen mobile phase.

-

Collect the fraction corresponding to the retention time of this compound. The retention time for this compound has been reported to be approximately 33.84 minutes under specific conditions.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

-

-

High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.

-

Instrumentation: HSCCC instrument.

-

Two-Phase Solvent System: A common system is n-hexane-ethyl acetate-methanol-water (e.g., 1:1.1:1.3:1, v/v/v/v).

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Dissolve the crude extract in a suitable solvent.

-

Inject the sample into the HSCCC coil.

-

Perform the separation by pumping the mobile phase through the coil.

-

Collect fractions and analyze for the presence of this compound using techniques like TLC or HPLC.

-

Combine and evaporate the pure this compound fractions. One study successfully isolated 2.43 mg of this compound with 99.0% purity from 250 mg of an ethyl acetate fraction using this method.

-

-

Quantitative Data on this compound Content and Purity

| Analytical Method | Sample | This compound Content/Yield | Purity | Reference |

| HPLC | Psoralea corylifolia seeds | 1.769 mg/g ((+)-bavachinin), 0.821 mg/g ((-)-bavachinin) | - | |

| HPLC | Psoralea corylifolia 70% ethanol extract | Amount determined in extract | - | |

| HSCCC | Ethyl acetate fraction of P. corylifolia extract (250 mg) | 2.43 mg | 99.0% |

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

p38/JNK MAPK Pathway in Oxidative Damage

This compound has been shown to induce oxidative damage in certain cell types through the activation of the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. This can lead to the generation of reactive oxygen species (ROS) and subsequent cell death.

Caption: this compound-induced p38/JNK MAPK signaling pathway.

ATM/ATR Signaling Pathway in Cell Cycle Arrest

In the context of cancer research, this compound has been found to induce G2/M cell cycle arrest and apoptosis in human small cell lung cancer cells by activating the ATM/ATR signaling pathway. This pathway is a critical component of the DNA damage response.

Caption: this compound-induced ATM/ATR signaling pathway.

General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from Psoralea corylifolia.

Caption: General workflow for this compound isolation.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. The methodologies for its extraction and isolation from Psoralea corylifolia are well-established, with modern techniques like supercritical fluid extraction and advanced chromatographic methods enabling the acquisition of high-purity compounds. Further research into its complex pharmacological activities and the signaling pathways it modulates will be instrumental in harnessing its full potential for drug development and therapeutic applications. This guide provides a solid foundation for researchers and scientists to build upon in their future investigations of this remarkable flavonoid.

References

- 1. A Review of this compound and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. This compound | C21H22O4 | CID 10337211 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Bavachinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory properties. Detailed summaries of quantitative data, experimental methodologies, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (C₂₁H₂₂O₄) is a flavanone that has been traditionally used in Chinese medicine for the treatment of various ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential, revealing its interaction with a multitude of cellular targets and signaling cascades.[2] This guide aims to consolidate the existing data on this compound's biological activities to facilitate further research and development.

Anticancer Activities

This compound has demonstrated significant anticancer effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in numerous studies, with IC₅₀ values indicating its potency against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| H1688 | Small Cell Lung Cancer | 18.3 | 24 | [3] |

| H146 | Small Cell Lung Cancer | 53.5 | 24 | [3] |

| KB | Human Epidermoid Carcinoma | Not explicitly stated, but showed dose-dependent cytotoxicity | 24 | |

| A549 | Non-Small Cell Lung Cancer | Dose-dependent reduction in viability | 24 | |

| HepaRG | Hepatocellular Carcinoma | 14.28 | 24 |

In Vivo Antitumor Efficacy

In vivo studies have corroborated the anticancer potential of this compound, demonstrating its ability to inhibit tumor growth in animal models.

| Animal Model | Cancer Type | Dosage | Treatment Schedule | Outcome | Reference |

| Nude mice with KB xenografts | Human Epidermoid Carcinoma | 5 mg/kg | Thrice weekly for 4 weeks | Significant reduction in tumor volume | |

| Nude mice with H1688 xenografts | Small Cell Lung Cancer | 50 mg/kg | Not specified | Significant reduction in tumor volume |

Key Signaling Pathways in Anticancer Activity

This compound has been shown to inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor angiogenesis and metabolism. It is suggested that this compound enhances the interaction between von Hippel-Lindau (VHL) protein and HIF-1α, leading to its degradation. This, in turn, downregulates the expression of HIF-1α target genes such as Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Hexokinase 2 (HK2).

In small cell lung cancer (SCLC), this compound induces G2/M cell cycle arrest and apoptosis by activating the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. This leads to the phosphorylation of downstream effectors such as CHK1 and CHK2, which in turn regulate cell cycle progression.

Anti-inflammatory Activities

This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

| Assay | Cell/Animal Model | This compound Concentration/Dosage | Effect | Reference |

| Inhibition of NO production | LPS-stimulated murine macrophages | Not specified for this compound, but bavachin showed dose-dependent inhibition | Suppression of NO production | |

| Inhibition of IL-1β secretion | LPS+ATP-stimulated macrophages | Not specified for this compound, but bavachin showed dose-dependent inhibition | Reduced IL-1β secretion | |

| Collagen-Induced Arthritis | CIA mice | Not specified | Alleviated joint injury and inflammation |

Key Signaling Pathways in Anti-inflammatory Activity

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

In the context of rheumatoid arthritis, this compound has been found to ameliorate inflammation by activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which in turn modulates the PI3K/AKT signaling pathway.

Neuroprotective and Metabolic Regulatory Activities

This compound has also been investigated for its neuroprotective and metabolic regulatory effects.

Quantitative Data: Neuroprotection and Enzyme Inhibition

| Activity | Target | IC₅₀ / Kᵢ | Reference |

| hMAO-B Inhibition | Monoamine Oxidase B | IC₅₀: ~8.82 µM | |

| hMAO-A Inhibition | Monoamine Oxidase A | IC₅₀: ~189.28 µM | |

| hMAO-B Inhibition | Monoamine Oxidase B | Kᵢ: 9.22 µM | |

| hMAO-A Inhibition | Monoamine Oxidase A | Kᵢ: 95.29 µM |

PPARγ Agonist Activity

This compound acts as a pan-PPAR agonist, with a notable affinity for PPARγ. This activity is central to its metabolic regulatory effects, including glucose-lowering properties. The enantiomers of this compound, (S)- and (R)-bavachinin, have been shown to have IC₅₀ values of 616.7 nM and 471.2 nM, respectively, for PPAR-γ agonist activity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing protein expression changes induced by this compound.

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, p-ATM, p-AKT, NLRP3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NLRP3 Inflammasome Activation Assay

This protocol is a general guideline for studying the effect of this compound on NLRP3 inflammasome activation.

-

Cell Priming: Prime macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) with LPS (1 µg/mL) for 3-4 hours.

-

This compound Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

-

NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

-

Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.

-

ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit.

-

Western Blotting: Analyze the cell lysates for the expression of NLRP3, ASC, and cleaved caspase-1.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and metabolic disorders underscores its therapeutic potential. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for future research aimed at translating the pharmacological properties of this compound into clinical applications. Further investigation is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.

References

The Pharmacokinetic Profile and Bioavailability of Bavachinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavachinin, a prominent prenylflavanone isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details in vitro and in vivo metabolic pathways, highlights key drug-drug interaction potentials, and describes analytical methodologies for its quantification. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper insight into its mechanism of action.

Introduction

This compound is a bioactive flavonoid that has shown promise in various preclinical studies.[1] However, like many natural flavonoids, its therapeutic potential is often limited by its pharmacokinetic properties, particularly its poor oral bioavailability.[2] This guide aims to consolidate the available scientific data on the pharmacokinetics of this compound to support further research and development efforts.

Pharmacokinetics

The pharmacokinetic profile of a compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion.

In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Unit | This compound (10 mg/kg, p.o.) | This compound (10 mg/kg, p.o.) + Pachymic Acid (5 mg/kg) | Reference |

| Cmax | µg/L | 3.03 ± 0.19 | 5.40 ± 0.33 | [3] |

| Tmax | h | Not Reported | Not Reported | [3] |

| AUC0-t | µg/L*h | 19.43 ± 3.26 | 32.82 ± 4.61 | [3] |

| t1/2 | h | 2.32 ± 0.28 | 3.21 ± 0.65 | |

| CLz/F | L/h/kg | 523.81 ± 88.67 | 307.25 ± 44.35 |

Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; CLz/F: Apparent total clearance.

The significant increase in AUC and Cmax, along with the prolonged half-life and decreased clearance of this compound in the presence of pachymic acid, suggests that pachymic acid inhibits the metabolism and/or transport of this compound.

For comparative purposes, studies on other structurally similar flavonoids, such as Biochanin A, have reported poor absolute oral bioavailability in rats (approximately 4.6%). This is a common characteristic among many flavonoids due to extensive first-pass metabolism.

Bioavailability

The bioavailability of this compound is reported to be poor, ranging from 5.27% to 36.39% in rats, which is attributed to extensive metabolism. Low plasma concentrations, ranging from 2.13 to 908.8 ng/mL, have been observed after oral administration of this compound or extracts containing it.

Metabolism

This compound undergoes extensive phase I and phase II metabolism in the liver and intestines.

In Vitro Metabolism

Studies using human liver microsomes (HLM) and human intestine microsomes (HIM) have identified several metabolites of this compound.

-

Phase I Metabolism: Three phase I metabolites (M1-M3) have been detected. The intrinsic clearance (CLint) for the formation of M1 in HLM was 89.4 µL/min/mg, and for M3 in HIM was 25.8 µL/min/mg. The primary cytochrome P450 (CYP) enzymes involved in this compound metabolism are CYP1A1, CYP1A2, CYP1B1, CYP2C8, and CYP2C19.

-

Phase II Metabolism: One major glucuronide conjugate (G1) has been identified. Glucuronidation is a more efficient metabolic pathway for this compound compared to phase I metabolism. The CLint for G1 formation was 270.2 µL/min/mg in HLM and 247.1 µL/min/mg in HIM. The main UDP-glucuronosyltransferase (UGT) isozymes responsible for this compound glucuronidation are UGT1A1 and UGT1A8.

In Vivo Metabolism

Following oral administration to rats, the main metabolic pathways for this compound are reported to be isomerization, glucuronidation, sulfonation, hydroxylation, and reduction. A comprehensive analysis of metabolites in rat urine and feces after oral administration of this compound is needed to fully elucidate its in vivo metabolic fate.

Drug Interactions

This compound has been shown to be a potent, non-selective inhibitor of several CYP and UGT isozymes, with Ki values ranging from 0.28 to 2.53 µM. This indicates a high potential for drug-drug interactions (DDIs) with co-administered drugs that are substrates of these enzymes. The efflux transporters BCRP and MRP4 have been identified as key contributors to the excretion of this compound-O-glucuronide.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

The following is a generalized protocol based on the study by Zhang et al. (2021).

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: this compound administered orally (p.o.) via gavage at a dose of 10 mg/kg. For interaction studies, a pre-treatment group receives pachymic acid (5 mg/kg, p.o.) for 7 days prior to this compound administration.

-

Sample Collection: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS for Quantification in Plasma

A validated LC-MS/MS method for the quantification of this compound in plasma has not been extensively detailed in the available literature. However, based on methods for structurally similar flavonoids like bavachalcone and baicalein, a representative protocol can be outlined.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma, add an internal standard (IS) solution.

-

Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: Agilent 1290 Infinity LC or equivalent.

-

Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

MS System: Agilent 6460 Triple Quadrupole MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be optimized.

-

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Caption: this compound inhibits the IKK complex, preventing IκBα degradation and subsequent nuclear translocation of NF-κB, thereby reducing inflammatory gene transcription.

Caption: this compound can activate the p38 MAPK and JNK signaling pathways, which are involved in cellular responses like apoptosis and inflammation.

Caption: this compound can inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation.

Conclusion

This compound exhibits a complex pharmacokinetic profile characterized by extensive metabolism and poor oral bioavailability. Its significant interactions with drug-metabolizing enzymes and transporters highlight the need for careful consideration in co-administration with other therapeutic agents. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT provides a mechanistic basis for its observed pharmacological effects. Further research, particularly comprehensive in vivo pharmacokinetic studies including intravenous administration to determine absolute bioavailability, and detailed metabolite profiling in various biological matrices, is essential to fully unlock the therapeutic potential of this compound. The development of novel formulations to enhance its oral bioavailability is also a critical area for future investigation.

References

In Vitro Anticancer Efficacy of Bavachinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a compound of significant interest in oncology research. Demonstrating a range of biological activities, its potential as an anticancer agent is supported by a growing body of in vitro evidence. This technical guide provides a comprehensive overview of the effects of this compound on various cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols utilized in these seminal studies. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of several critical signaling pathways within cancer cells.

Induction of Apoptosis

This compound has been shown to trigger programmed cell death in a variety of cancer cell lines. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[1][2][3][4]

Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation. This compound intervenes in this process by inducing cell cycle arrest, predominantly at the G2/M phase.[1] This halt in the cell cycle prevents cancer cells from proceeding to mitosis and division. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Metastasis

The metastatic spread of cancer is a major cause of mortality. In vitro studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, key processes in metastasis. This is achieved by influencing the expression of proteins involved in cell adhesion and motility.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the reported IC50 values for this compound in various cancer cell lines at different time points.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| Breast Cancer | MCF-7 | 8.041 | 72 | |

| 16.89 | 48 | |||

| 23.64 | 24 | |||

| Laryngopharyngeal Cancer | Tu212 | 46.09 | 24 | |

| FaDu | 52.26 | 24 | ||

| Small Cell Lung Cancer | H1688 | ~25 | Not Specified | |

| Non-Small Cell Lung Cancer | A549 | Not Specified | Not Specified | |

| Colon Cancer | HCT-116 | Not Specified | Not Specified | |

| Prostate Cancer | PC-3 | Not Specified | Not Specified |

Signaling Pathways Modulated by this compound

This compound's anticancer activities are underpinned by its ability to modulate specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

ATM/ATR Signaling Pathway in Small Cell Lung Cancer

In small cell lung cancer (SCLC), this compound induces G2/M cell cycle arrest and apoptosis by activating the ATM/ATR signaling pathway. This pathway is a critical component of the DNA damage response.

STAT3 and MAPK Signaling Pathways in Laryngopharyngeal Cancer

This compound suppresses the proliferation of laryngopharyngeal cancer cells by downregulating the phosphorylation of STAT3 and upregulating the phosphorylation of p38 and JNK, components of the MAPK pathway.

p38/p21Waf1/Cip1 Signaling Pathway in Non-Small-Cell Lung Cancer

In non-small-cell lung cancer (NSCLC), this compound induces G2/M cell cycle arrest through the p38 MAPK-mediated p21Waf1/Cip1-dependent signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for the key in vitro experiments used to characterize the anticancer effects of this compound.

General Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound on a cancer cell line is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Induces G2/M Cell Cycle Arrest and Apoptosis via the ATM/ATR Signaling Pathway in Human Small Cell Lung Cancer and Shows an Antitumor Effect in the Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bavachin suppresses proliferation of laryngopharyngeal cancer by regulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bavachin induces apoptosis in colorectal cancer cells through Gadd45a via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Bavachinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavachinin, a flavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various experimental models of neurodegeneration. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts in the field of neuroprotection.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation and oxidative stress, and modulating key intracellular signaling pathways crucial for neuronal survival and function.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory mediators, is a key contributor to neuronal damage in various neurodegenerative diseases. This compound has been shown to suppress neuroinflammatory processes.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to neuronal damage and apoptosis. This compound demonstrates potent antioxidant activity, protecting neurons from oxidative insults.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective effects of this compound and related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Effects of this compound and Related Flavonoids

| Assay | Cell Line | Challenge | Compound | Concentration(s) | Observed Effect | Reference |

| Cell Viability | HT22 | H₂O₂ (250 µM) | This compound | 1, 5, 10, 20, 40 µM | Increased cell viability in a dose-dependent manner. | |

| SH-SY5Y | H₂O₂ (200 µM) | This compound | Various | Expected to increase cell viability. | ||

| Nitric Oxide (NO) Production | BV-2 | LPS (1 µg/mL) | This compound | 1, 5, 10, 20, 40 µM | Dose-dependent inhibition of NO production.[1] | |

| Monoamine Oxidase (MAO) Inhibition | Recombinant Human MAO | - | This compound | IC₅₀ | hMAO-A: ~189.28 µM, hMAO-B: ~8.82 µM |

Table 2: In Vivo Neuroprotective Effects of Related Flavonoids

| Animal Model | Compound | Dosage | Outcome Measure | Result | Reference |

| Middle Cerebral Artery Occlusion (MCAO) in Rats | Baicalein | 50 mg/kg | Infarct Volume | Significant reduction in infarct volume compared to control.[2] | |

| MPTP-induced Parkinson's Disease in Mice | Bavachalcone | Low and High Doses | Dopaminergic Neuron Count (TH+ cells) | Preservation of TH-positive neurons in the substantia nigra and striatum. | |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant reduction in serum levels of pro-inflammatory cytokines. |

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular antioxidant defenses. This compound is hypothesized to activate this pathway, leading to the upregulation of antioxidant enzymes.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound is suggested to activate this pro-survival pathway.[3]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating various cellular processes, including inflammation and apoptosis. This compound's role in modulating this pathway is complex and may be cell-type and stimulus-dependent.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the neuroprotective properties of this compound.

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes the assessment of this compound's protective effect against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the SH-SY5Y human neuroblastoma cell line.

1. Cell Culture and Seeding:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. This compound Pre-treatment:

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1%.

-

Replace the culture medium with the this compound-containing medium and incubate for 2 hours.

3. Induction of Oxidative Stress:

-

Prepare a fresh solution of H₂O₂ in serum-free medium.

-

After the pre-treatment period, expose the cells to H₂O₂ (e.g., 200 µM) for 24 hours. Include control wells with untreated cells and cells treated with H₂O₂ alone.

4. Assessment of Cell Viability (MTT Assay):

-

After the 24-hour incubation with H₂O₂, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Anti-Neuroinflammatory Activity Assay

This protocol outlines the procedure to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1]

1. Cell Culture and Seeding:

-

Culture BV-2 microglial cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells into 48-well plates at a density of 1 x 10⁵ cells/mL and allow them to attach.

2. This compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no treatment), this compound alone, and LPS alone.

3. Measurement of Nitric Oxide Production (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the culture supernatant from each well.

-

Add 150 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing the effect of this compound on the protein expression and phosphorylation status of key components in the Nrf2, PI3K/Akt, and MAPK signaling pathways.

1. Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or the respective stimulus (e.g., H₂O₂, LPS) for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, phospho-Akt, Akt, phospho-p38, p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the images using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant neuroprotective potential through its anti-inflammatory, antioxidant, and signaling-modulatory activities. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic applications for a range of neurodegenerative disorders. Future research should focus on detailed in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its precise molecular targets to advance this compound towards clinical development.

References

- 1. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation [mdpi.com]

- 2. Neuroprotective effect of baicalin on focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Bavachinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bavachinin, a prominent flavonoid isolated from the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities, most notably its potent anti-inflammatory properties. This document provides a comprehensive technical overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action across various signaling pathways. It summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for the cited assays, and visualizes the intricate signaling cascades and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has emerged as a promising natural compound with the ability to modulate key inflammatory pathways. This guide delves into the molecular mechanisms underlying its anti-inflammatory effects, focusing on its interactions with the NF-κB, MAPK, NLRP3 inflammasome, PPARγ/PI3K/AKT, and JAK/STAT signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the key quantitative findings from various studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Efficacy of this compound on Inflammatory Mediators

| Cell Line | Stimulant | Mediator | This compound Concentration | Effect | Reference |

| J774A.1 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) | 10, 20, 40 µM | Dose-dependent inhibition (EC₅₀ = 28.0 µM) | [1] |

| J774A.1 Macrophages | LPS (1 µg/mL) | Prostaglandin E₂ (PGE₂) | 10, 20, 40 µM | Dose-dependent inhibition | [1] |

| J774A.1 Macrophages | LPS (1 µg/mL) | IL-6 | 10, 20, 40 µM | Dose-dependent inhibition | [1] |

| J774A.1 Macrophages | LPS (1 µg/mL) | IL-1β | 10, 20, 40 µM | Dose-dependent inhibition | [1] |

| Murine Peritoneal Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) | 10, 20, 40 µM | Dose-dependent inhibition | [1] |

| Murine Peritoneal Macrophages | LPS (1 µg/mL) | IL-6 | 10, 20, 40 µM | Dose-dependent inhibition | |

| MH7A (Human RA Synovial Cells) | - | TNF-α | 6.25, 12.5, 25 µM | Dose-dependent decrease in mRNA and secretion | |

| MH7A (Human RA Synovial Cells) | - | IL-1β | 6.25, 12.5, 25 µM | Dose-dependent decrease in mRNA and secretion | |

| MH7A (Human RA Synovial Cells) | - | IL-6 | 6.25, 12.5, 25 µM | Dose-dependent decrease in mRNA and secretion | |

| MH7A (Human RA Synovial Cells) | - | IL-10 | 6.25, 12.5, 25 µM | Dose-dependent increase in mRNA and secretion |

Table 2: In Vitro Effects of this compound on Signaling Pathway Components

| Cell Line | Stimulant | Target Protein | This compound Concentration | Effect | Reference |

| J774A.1 Macrophages | LPS (1 µg/mL) | p-p38 MAPK | 10, 20, 40 µM | Dose-dependent inhibition of phosphorylation | |

| J774A.1 Macrophages | LPS (1 µg/mL) | p-JNK | 10, 20, 40 µM | Dose-dependent inhibition of phosphorylation | |

| J774A.1 Macrophages | LPS (1 µg/mL) | p-ERK | 10, 20, 40 µM | Dose-dependent inhibition of phosphorylation | |

| J774A.1 Macrophages | LPS (1 µg/mL) + ATP (5 mM) | Caspase-1 p20 | 10, 20, 40 µM | Dose-dependent inhibition of expression | |

| J774A.1 Macrophages | LPS (1 µg/mL) + ATP (5 mM) | Mature IL-1β | 10, 20, 40 µM | Dose-dependent inhibition of expression | |

| MH7A (Human RA Synovial Cells) | - | p-PI3K | 6.25, 12.5, 25 µM | Dose-dependent inhibition of phosphorylation | |

| MH7A (Human RA Synovial Cells) | - | p-AKT | 6.25, 12.5, 25 µM | Dose-dependent inhibition of phosphorylation |

Table 3: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Disease Induction | This compound Dosage | Administration Route | Effect | Reference |

| DBA/1 Mice | Collagen-Induced Arthritis (CIA) | 25, 50 mg/kg/day | Oral gavage | Alleviated joint injury and inflammatory response |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

References

A Technical Guide to the Estrogenic Activity of Bavachinin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bavachinin, a flavanone isolated from the traditional medicinal plant Psoralea corylifolia, has been identified as a phytoestrogen, a plant-derived compound that exhibits estrogen-like properties[1][2][3]. This technical guide provides an in-depth analysis of the estrogenic activity of this compound, summarizing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. Quantitative data from key studies are presented in tabular format for direct comparison. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in pharmacology and drug development. The data indicate that this compound acts as a weak phytoestrogen by directly binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), subsequently modulating the transcription of estrogen-responsive genes and promoting the proliferation of estrogen-sensitive cells[1].

Mechanism of Estrogenic Action

This compound exerts its estrogenic effects through a mechanism common to steroid hormones, involving direct interaction with nuclear estrogen receptors. The primary steps are:

-

Receptor Binding : this compound competitively binds to the ligand-binding domain of both ERα and ERβ[1]. Studies show it displaces radiolabeled 17β-estradiol (E2) from recombinant human estrogen receptors in a dose-dependent manner.

-

Transcriptional Activation : Upon binding, this compound induces a conformational change in the receptor, leading to the activation of transcription. This activation has been quantified using transient transfection systems with ERα or ERβ expression vectors and an estrogen-responsive luciferase reporter plasmid.

-

Gene Regulation : The activated this compound-ER complex modulates the expression of endogenous estrogen-responsive genes. In the human breast cancer cell line MCF-7, this compound has been shown to increase the mRNA levels of target genes such as pS2 and the progesterone receptor (PR).

-

Receptor Downregulation : Prolonged exposure to this compound can lead to a decrease in the protein level of ERα, a phenomenon mediated by the proteasomal degradation pathway.

This activity is specific, as this compound failed to activate the androgen receptor in similar experimental setups.

References

The intricate Pathway of Bavachinin Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavachinin, a prenylated flavonoid predominantly found in the seeds of Psoralea corylifolia, has garnered significant attention for its diverse pharmacological activities. As interest in this compound for drug development continues to grow, a thorough understanding of its biosynthesis in plants is paramount. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Furthermore, it outlines the experimental methodologies employed to elucidate this complex process, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Quantitative Analysis of this compound Content

The concentration of this compound in its primary plant source, Psoralea corylifolia, has been a subject of quantitative analysis to ascertain the potential yield for extraction and pharmaceutical applications. The table below summarizes the reported content of this compound in the seeds of this plant.

| Plant Material | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Psoralea corylifolia seeds | This compound | 1.623 ± 0.011 | High-Performance Liquid Chromatography (HPLC) | [1][2] |

The Biosynthetic Pathway of this compound

This compound belongs to the isoflavonoid class of secondary metabolites. Its biosynthesis originates from the general phenylpropanoid pathway, which provides the basic C6-C3-C6 carbon skeleton. The pathway then diverges into the isoflavonoid branch, leading to the formation of key intermediates that undergo specific modifications to yield this compound. These modifications include O-methylation and C-prenylation.

The proposed biosynthetic pathway for this compound is as follows:

-

General Phenylpropanoid Pathway : The pathway starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone and Flavanone Formation : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.

-

Isoflavonoid Skeleton Formation : The crucial step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone, catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme. This reaction converts naringenin into the 2-hydroxyisoflavanone intermediate, which is subsequently dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to yield the isoflavone daidzein (7,4'-dihydroxyisoflavone).

-

O-Methylation : Daidzein undergoes O-methylation at the 7-hydroxyl group. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent Isoflavone 7-O-Methyltransferase (IOMT), resulting in the formation of 7-O-methyldaidzein (isoformononetin).[3][4]

-

C-Prenylation : The final step in this compound biosynthesis is the attachment of a prenyl group to the A-ring of the isoflavone skeleton. This reaction is catalyzed by a Flavonoid Prenyltransferase (PT). This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and transfers the prenyl group to the carbon-6 position of 7-O-methyldaidzein, yielding this compound.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Identification and Characterization of Biosynthetic Enzymes using Heterologous Expression

This protocol describes the functional characterization of candidate genes encoding biosynthetic enzymes, such as O-methyltransferases and prenyltransferases, through their expression in a heterologous host system (e.g., E. coli or yeast).

Experimental Workflow:

Methodology:

-

RNA Extraction and cDNA Synthesis : Total RNA is extracted from the seeds or other relevant tissues of Psoralea corylifolia. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning : Based on sequence homology to known O-methyltransferases or prenyltransferases, specific primers are designed to amplify the full-length coding sequence of the candidate gene from the cDNA library. The amplified PCR product is then cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast).

-

Heterologous Expression and Protein Purification : The expression vector containing the candidate gene is transformed into a suitable host strain. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast). The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays :

-

O-Methyltransferase Assay : The purified recombinant protein is incubated with the putative substrate (e.g., daidzein) and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer at an optimal temperature and pH.

-

Prenyltransferase Assay : The purified enzyme is incubated with the isoflavonoid acceptor (e.g., 7-O-methyldaidzein) and the prenyl donor dimethylallyl pyrophosphate (DMAPP) in a reaction buffer containing a divalent cation like Mg2+.[5]

-

-

Product Analysis : The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated or prenylated product by comparing its retention time and mass spectrum with an authentic standard.

Elucidation of Biosynthetic Pathways using Tracer Studies

Tracer studies are a powerful tool to track the incorporation of labeled precursors into downstream metabolites, thereby confirming the steps in a biosynthetic pathway.

Experimental Workflow:

Methodology:

-

Selection and Preparation of Labeled Precursors : A potential precursor in the this compound pathway (e.g., daidzein) is synthesized or obtained with a stable isotope label, such as 13C or 14C.

-

Administration of Labeled Precursors : The labeled precursor is administered to Psoralea corylifolia plants or cell suspension cultures. This can be done through various methods, including feeding the roots, injecting into the stem, or adding to the culture medium.

-

Incubation and Harvesting : The plant material or cell culture is incubated for a specific period to allow for the metabolism of the labeled precursor. After the incubation period, the plant tissue or cells are harvested.

-

Extraction and Analysis : Metabolites are extracted from the harvested material. The extract is then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is used to detect the incorporation of the isotopic label into downstream products, such as 7-O-methyldaidzein and this compound, by observing the expected mass shift.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid branch, culminating in specific O-methylation and C-prenylation reactions. Understanding this pathway at a molecular level is crucial for the metabolic engineering of plants or microbial systems for enhanced production of this valuable bioactive compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the enzymes involved in this compound biosynthesis, paving the way for novel strategies in drug development and biotechnology.

References

- 1. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia [mdpi.com]

- 2. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoflavone 7-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Interactions of Bavachinin with Protein Targets: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction